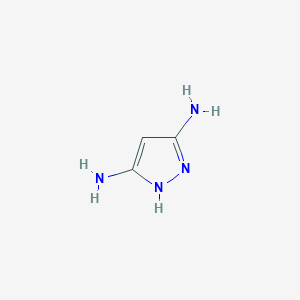

1H-pyrazole-3,5-diamine

Description

Significance of Pyrazole (B372694) Core Structures in Chemical and Biological Sciences

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. nih.govnih.gov Its unique structure, featuring both a proton-donating (pyrrole-type) and a proton-accepting (pyridine-type) nitrogen atom, allows for diverse chemical modifications. researchgate.netmdpi.com This structural adaptability is a key reason why pyrazole derivatives are integral to numerous compounds with a broad spectrum of applications in pharmaceuticals, agrochemicals, and polymer chemistry. nih.gov

In the realm of biological sciences, pyrazoles are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and analgesic properties. nih.govsemanticscholar.orgmdpi.com The metabolic stability of the pyrazole ring is another significant factor contributing to its prevalence in drug discovery and development. nih.gov Many commercially successful drugs, such as the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil, feature a pyrazole core, underscoring the therapeutic importance of this heterocyclic system. nih.govmdpi.com Furthermore, the ability of pyrazoles to act as ligands for metal catalysis and their unique photophysical properties make them valuable in materials science for developing sensors and organic light-emitting diodes (OLEDs). nih.govmdpi.comrsc.org

Role of 1H-Pyrazole-3,5-diamine as a Foundational Scaffold

This compound serves as a highly versatile foundational scaffold in synthetic organic chemistry. Its structure is characterized by the core pyrazole ring substituted with two amino groups at positions 3 and 5. These amino groups provide reactive sites for a multitude of chemical transformations, allowing for the construction of more complex, substituted pyrazole derivatives. nih.gov

The diamino substitution pattern makes this compound an ideal starting block for building libraries of compounds for high-throughput screening in drug discovery. Researchers utilize this scaffold to systematically introduce various functional groups, thereby fine-tuning the electronic and steric properties of the final molecules to achieve desired biological targets. For instance, the amino groups can be readily diazotized, acylated, or used in condensation reactions to create fused heterocyclic systems. nih.govnih.gov This synthetic tractability has led to its use in creating compounds aimed at a variety of biological targets, from bacterial signaling pathways to protein kinases. nih.govnih.gov

Current Research Landscape of this compound and its Derivatives

The current research landscape for this compound is vibrant and focused on leveraging its scaffold to address significant challenges in medicine. One major area of investigation is the development of novel antibacterial and antitubercular agents. The rise of multidrug-resistant bacteria has created an urgent need for new antibiotics. chemmethod.comchemmethod.com Scientists are synthesizing and testing derivatives of this compound for their efficacy against these resilient pathogens.

A notable example is the synthesis of a series of (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives, which have shown promising in-vitro activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. chemmethod.comchemmethod.comresearchgate.net In these studies, the this compound core is modified to enhance its interaction with specific bacterial enzymes.

Another significant research avenue involves the development of agents that can disrupt bacterial biofilms. Biofilms are communities of bacteria that are notoriously resistant to conventional antibiotics. Research has identified 4-arylazo-3,5-diamino-1H-pyrazole derivatives that can induce the dispersal of Pseudomonas aeruginosa biofilms, potentially making the bacteria more susceptible to standard treatments. nih.govmdpi.com

Furthermore, derivatives of this scaffold are being explored as inhibitors of protein kinases, which are enzymes implicated in diseases like cancer and Alzheimer's disease. nih.govnih.gov For example, substituted 3,6-diamino-1H-pyrazolo[3,4-b]pyridines, synthesized from pyrazole precursors, have been evaluated for their ability to inhibit disease-relevant kinases such as CDK5 and GSK-3. nih.gov

The table below summarizes selected research findings on derivatives of this compound.

| Derivative Class | Research Focus | Target/Application | Key Findings |

| (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamines | Antitubercular Agents | Mycobacterium tuberculosis H37Rv | Certain derivatives showed excellent activity against the tuberculosis bacterium. chemmethod.comchemmethod.com |

| 4-Arylazo-3,5-diamino-1H-pyrazoles | Biofilm Dispersal Agents | Pseudomonas aeruginosa biofilms | Specific hydroxyl-functionalized analogues significantly reduced c-di-GMP levels, indicating biofilm dispersal activity. nih.gov |

| 3,6-Diamino-1H-pyrazolo[3,4-b]pyridines | Kinase Inhibitors | Protein Kinases (e.g., CDK5, GSK-3) for Alzheimer's disease | A lead compound was identified that showed potent inhibition of disease-relevant kinases. nih.gov |

| Pyrazole/Pyrimidine-Based Scaffolds | Anticancer Agents | Heat Shock Protein 90 (Hsp90) | Novel compounds were designed and synthesized to target Hsp90 in breast cancer cell lines. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c4-2-1-3(5)7-6-2/h1H,(H5,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBBJPZIDRELDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430696 | |

| Record name | 1H-pyrazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16082-33-0 | |

| Record name | 1H-pyrazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diamino-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Pyrazole 3,5 Diamine and Its Derivatives

Classical Synthetic Routes

Traditional methods for synthesizing 1H-pyrazole-3,5-diamine and its derivatives have been well-established, relying on fundamental organic reactions. These routes are characterized by their stepwise nature, often involving the formation of key intermediates that subsequently undergo cyclization to form the pyrazole (B372694) core.

Synthesis via Diazotization and Cyclization Reactions

A prominent classical route involves the diazotization of an aromatic amine, followed by a coupling reaction and subsequent cyclization. This multi-step process is a cornerstone in the synthesis of 4-arylazo-3,5-diaminopyrazole derivatives. The synthesis typically begins with the diazotization of a substituted aniline (B41778) using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures, to form a diazonium salt. mdpi.comnih.gov This highly reactive intermediate is then coupled with an active methylene (B1212753) compound, such as malononitrile (B47326), in the presence of a base like sodium acetate. connectjournals.com The resulting product is an arylhydrazono-propanedinitrile intermediate. connectjournals.com

This intermediate is then subjected to a cyclization reaction to form the final pyrazole derivative. This method has been utilized to create libraries of 4-arylazo-3,5-diaminopyrazole derivatives for various research applications. nih.gov For instance, a series of 3,5-diamino-1H-pyrazole derivatives with varying phenyl substitution patterns have been synthesized using this two-step procedure. nih.gov The initial diazotization of aniline forms the corresponding diazonium ion, which is then quenched with malonate in the presence of a base to yield an N-phenylcarbonohydrazonoyl dicyanide intermediate. nih.gov

Ring Closure Reactions with Hydrazine (B178648)

The final and crucial step in many classical syntheses of this compound is the ring closure reaction involving hydrazine. mdpi.com This step transforms a linear intermediate, often derived from reactions involving malononitrile, into the heterocyclic pyrazole ring system. For example, an intermediate can be dissolved in a solvent like ethanol, and upon the addition of hydrazine hydrate (B1144303), a ring-closure reaction occurs to form the 3,5-diamino-1H-pyrazole compound. mdpi.comnih.gov In some cases, the reaction mixture is stirred overnight at room temperature to allow for the precipitation of the pyrazole product. mdpi.comnih.gov

The choice of hydrazine derivative can also be used to introduce substituents at the N1 position of the pyrazole ring. nih.gov Cyclization with various hydrazine or hydrazide derivatives can be performed, with reaction conditions adjusted based on the reactivity of the specific hydrazine derivative. nih.gov For instance, cyclization with hydrazine derivatives may proceed at room temperature, while reactions with hydrazides might require heating to 50°C overnight. nih.gov The synthesis of 4-benzyl-1H-pyrazole-3,5-diamines has also been achieved through the cycloaddition of hydrazine with a benzylmalononitrile (B177411) intermediate. semanticscholar.orgresearchgate.net

Condensation Reactions with Malononitrile

Malononitrile is a key reagent in the synthesis of this compound and its derivatives, primarily through condensation reactions. In a common approach, an aniline is first diazotized and then reacted with malononitrile in the presence of a base. mdpi.com This condensation reaction forms an intermediate which can then be cyclized to the desired pyrazole. mdpi.com

A three-step synthesis of 4-benzyl-1H-pyrazole-3,5-diamine derivatives utilizes a Knoevenagel condensation of a substituted benzaldehyde (B42025) with malononitrile as the initial step to assemble the carbon framework. semanticscholar.org This is followed by reduction and subsequent cycloaddition with hydrazine to yield the final pyrazole product. semanticscholar.org The reaction of diazotized 2-aminobenzimidazole (B67599) with malononitrile in pyridine (B92270) also serves as a key step in the synthesis of related heterocyclic systems. arabjchem.org Furthermore, the condensation of 4-(4-chlorophenylazo)-1H-pyrazole-3,5-diamine with malononitrile has been explored under microwave and ultrasound irradiation to produce polyfunctionally substituted pyrazolo[1,5-a]pyrimidines. clockss.org

Synthesis from Nitrile Intermediates

Nitrile intermediates are versatile precursors for the synthesis of 3,5-diaminopyrazole derivatives. connectjournals.com A general method involves the reaction of nitrile intermediates with hydrazine. connectjournals.com For instance, 2-(arylhydrazono)propanedinitriles, which are themselves synthesized via diazotization of substituted anilines and subsequent condensation with malononitrile, serve as key nitrile intermediates. connectjournals.com These intermediates are then refluxed with substituted benzhydrazides in glacial acetic acid to yield the target 3,5-diaminopyrazole derivatives. connectjournals.com

Another approach involves the solid-phase synthesis of 4-arylsulfonyl-3,5-diamino-1H-pyrazoles. nih.gov This method starts with the base-promoted condensation of a 2-sulfonylacetonitrile derivative with an isothiocyanate. The resulting thiolate anion is immobilized on a resin. Subsequent reaction of the resin-bound intermediate with hydrazine, followed by release from the resin and intramolecular cyclization, affords the desired pyrazole. nih.gov

Advanced and Green Synthetic Approaches

In response to the growing need for environmentally benign chemical processes, advanced and green synthetic approaches for preparing this compound and its derivatives have been developed. These methods aim to reduce the use of hazardous materials, improve energy efficiency, and simplify reaction procedures.

Polyethylene (B3416737) Glycol (PEG) as a Green Reaction Solvent

Polyethylene glycol (PEG), particularly PEG-400, has emerged as a highly effective and recyclable green reaction medium for the synthesis of pyrazole derivatives. mdpi.comnih.govbohrium.comijacskros.com Its use aligns with the principles of green chemistry due to its biodegradability, low toxicity, and ability to be reused without significant loss of activity. nih.govbohrium.com

Several studies have demonstrated the advantages of using PEG-400 as a solvent. For instance, a series of novel 4-(phenyldiazenyl)-1H-pyrazole-3,5-diamine derivatives were synthesized in good yields (75-88%) by treating an intermediate with hydrazine hydrate in PEG-400 at 60°C. chemmethod.com Similarly, the synthesis of 3,5-diamino-4-(phenyldiazenyl)-1H-pyrazole-1-carbothioamide derivatives was achieved by reacting the intermediate with thiosemicarbazide (B42300) in PEG-400 under the same conditions, yielding products in the 70-85% range. chemmethod.com The use of PEG-400 has also been reported for the synthesis of pyrazolo[3,4-b]pyridine-6(7H)-ones and thienyl pyrazolo[1,5-a]pyrimidines, highlighting its versatility. mdpi.comnih.gov In these syntheses, PEG-400 often leads to high yields, shorter reaction times, and easy work-up procedures. mdpi.comnih.gov

The table below summarizes the yields of various pyrazole derivatives synthesized using PEG-400 as a green solvent.

| Derivative | Reactants | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-(phenyldiazenyl)-1H-pyrazole-3,5-diamine derivatives | 2-(phenyldiazenyl)malononitrile intermediate, hydrazine hydrate | PEG-400, 60°C, 5-6 hrs | 75-88 | chemmethod.com |

| 3,5-diamino-4-(phenyldiazenyl)-1H-pyrazole-1-carbothioamide derivatives | 2-(phenyldiazenyl)malononitrile intermediate, thiosemicarbazide | PEG-400, 60°C, 5-6 hrs | 70-85 | chemmethod.com |

| Pyrazolo[3,4-b]pyridine-6(7H)-one derivatives | Aldehyde, Meldrum's acid, 3-methyl-1H-pyrazol-5-amine | PEG-400, 90°C, ~15 min | Good to high | mdpi.com |

| Thienyl pyrazolo[1,5-a]pyrimidines | 4-(4'-chloro-phenylazo)-5-amino pyrazole, chalcones | NaOH in PEG-400 | Excellent | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient production of pyrazole derivatives, offering significant advantages over conventional heating methods, such as reduced reaction times and increased yields. youtube.commedicaljournalshouse.com This approach has been successfully applied to the synthesis of various substituted pyrazoles, including 1-aryl-1H-pyrazole-5-amines and pyrazolo[3,4-d]pyrimidin-4-ones. youtube.comnih.gov

In a typical microwave-assisted procedure, 1-aryl-1H-pyrazole-5-amines can be prepared by reacting aryl hydrazines with either 3-aminocrotononitrile (B73559) or an α-cyanoketone in a 1 M HCl solution. youtube.com The use of a sealed microwave vial allows for controlled heating, with most reactions reaching completion within minutes. youtube.com This method is noted for its tolerance of a wide array of functional groups, including halides, nitriles, and phenols. youtube.com

A one-pot, three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones has also been developed using controlled microwave irradiation. nih.gov This catalyst-free method involves the reaction of methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines. nih.gov The protocol is lauded for its step- and pot-economy, with the desired products often precipitating out of the reaction mixture and being easily isolated by simple filtration. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis of Pyrazole Derivatives

| Starting Materials | Product | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 4-Fluorophenylhydrazine hydrochloride, 3-aminocrotononitrile | 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine | 10-15 min | 70-90% | youtube.com |

| Methyl 5-amino-3-phenylaminopyrazole-4-carboxylate, Trimethyl orthoformate, Benzylamine | 5-Benzyl-3-phenylaminopyrazolo[3,4-d]pyrimidin-4-one | 35 min | High | nih.gov |

Flow Chemistry in Large-Scale Synthesis

Flow chemistry has become an indispensable tool for the large-scale and sustainable synthesis of heterocyclic compounds, including pyrazole derivatives. mdpi.comsci-hub.se This technology offers enhanced safety, particularly when dealing with hazardous intermediates, and allows for continuous manufacturing operations. sci-hub.sedtu.dkmdpi.com

A notable application of flow chemistry is in the upscaling of the synthesis of Disperazol, a 3,5-diamino-1H-pyrazole derivative, from a 1-gram laboratory scale to a 400-gram scale. dtu.dkresearchgate.net The potentially hazardous diazotization step, which involves the formation of an unstable diazonium ion from 2-fluoroaniline (B146934), was successfully transitioned to a safe and manageable flow process. dtu.dkmdpi.comresearchgate.net This was achieved by continuously mixing streams of the aniline and a diazotizing agent, ensuring that only small amounts of the reactive intermediate are present at any given time. researchgate.net

In a specific flow design for the synthesis of the intermediate for Disperazol, 2-fluoroaniline and malononitrile were mixed in one stream, while tert-butyl nitrite (TBN) was in a second stream. researchgate.net Optimal conditions were found to be a reaction temperature of 28°C with a residence time of 3 minutes, using high concentrations of reactants (2 M). researchgate.net This method not only mitigates the risks associated with the accumulation of hazardous diazonium salts but also allows for high throughput and yield. mdpi.comresearchgate.net

Synthesis of Substituted this compound Derivatives

Synthesis of 4-Arylazo-1H-pyrazole-3,5-diamines

A prevalent method for the synthesis of 4-arylazo-1H-pyrazole-3,5-diamines involves a two-step procedure. nih.gov The initial step is the diazotization of a substituted aniline in an acidic medium at low temperatures (0-5°C) to form a reactive diazonium salt. connectjournals.comtandfonline.com This is followed by a coupling reaction with malononitrile in the presence of a base, such as sodium acetate, to yield an arylazo malononitrile intermediate. connectjournals.comtandfonline.com The final step is a cyclization reaction of this intermediate with hydrazine hydrate to form the desired 4-arylazo-1H-pyrazole-3,5-diamine. nih.gov

Variations of this general procedure have been developed to improve efficiency and employ greener reaction conditions. For instance, polyethylene glycol-400 (PEG-400) has been utilized as a recyclable and effective solvent for the reaction of 2-(phenyldiazenyl)malononitrile intermediates with hydrazine hydrate at 60°C, affording the products in good yields. chemmethod.comchemmethod.com

The general synthetic scheme is as follows:

Diazotization: Aniline derivative + NaNO₂ + HCl → Ar-N₂⁺Cl⁻

Coupling: Ar-N₂⁺Cl⁻ + CH₂(CN)₂ → Ar-N=N-CH(CN)₂

Cyclization: Ar-N=N-CH(CN)₂ + N₂H₄·H₂O → 4-Arylazo-1H-pyrazole-3,5-diamine

Table 2: Synthesis of 4-Arylazo-1H-pyrazole-3,5-diamine Derivatives

| Starting Aniline | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Substituted anilines | 1. NaNO₂, HCl; 2. Malononitrile, Sodium acetate; 3. Hydrazine hydrate, Glacial acetic acid | 4-Arylazo-3,5-diaminopyrazole derivatives | Not specified | connectjournals.com |

| 2-Fluoroaniline | 1. NaNO₂, HCl; 2. Malononitrile, Sodium acetate; 3. Hydrazine hydrate | 4-((2-Fluorophenyl)diazenyl)-1H-pyrazole-3,5-diamine | Not specified | nih.gov |

Synthesis of 4-Benzyl-1H-pyrazole-3,5-diamines

The synthesis of 4-benzyl-1H-pyrazole-3,5-diamines has been reported through a three-step sequence starting from commercially available aldehydes. semanticscholar.org The first step involves a Knoevenagel condensation of an appropriate aldehyde with malononitrile, often catalyzed by piperidine (B6355638) in THF, to produce a benzylidenemalononitrile (B1330407) derivative. semanticscholar.org This is followed by the reduction of the carbon-carbon double bond to yield a benzylmalononitrile. The final step is a cycloaddition reaction of the benzylmalononitrile with hydrazine, which furnishes the target 4-benzyl-1H-pyrazole-3,5-diamine. semanticscholar.org

For example, the synthesis of 4-(4-fluorobenzyl)-1H-pyrazole-3,5-diamine was achieved with a 52% yield from the corresponding 2-(4-fluorobenzyl)malononitrile. semanticscholar.org

Table 3: Selected Examples of Synthesized 4-Benzyl-1H-pyrazole-3,5-diamines

| Starting Aldehyde | Intermediate | Final Product | Yield | Reference |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | 2-(4-Fluorobenzyl)malononitrile | 4-(4-Fluorobenzyl)-1H-pyrazole-3,5-diamine | 52% | semanticscholar.org |

Synthesis of 1-Substituted Pyrazole-3,5-diamines

The synthesis of 1-substituted pyrazole-3,5-diamines can be achieved by reacting a suitable malononitrile intermediate with a substituted hydrazine or hydrazide. nih.gov This approach allows for the introduction of a variety of substituents at the N1 position of the pyrazole ring. For instance, reacting a malonate intermediate with different hydrazine or hydrazide derivatives allows for the synthesis of N1-functionalized pyrazole derivatives. nih.gov

Another strategy involves the Suzuki-Miyaura cross-coupling reaction. rsc.orgnih.gov This method has been employed for the synthesis of 4-substituted-1H-pyrazole-3,5-diamines, where the key step is the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids. rsc.orgnih.gov This is followed by an iron-catalyzed reduction of the nitro groups to afford the diamine. rsc.orgnih.gov

Furthermore, 1-phenyl substituted 4-arylazo-3,5-diaminopyrazoles have been synthesized by refluxing 2-arylazomalononitriles with phenylhydrazine (B124118) in ethanol. tandfonline.com

Table 4: Synthetic Approaches to 1-Substituted Pyrazole-3,5-diamines

| Synthetic Method | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Cyclization with substituted hydrazines | Malonate intermediate, Substituted hydrazine/hydrazide | N1-functionalized pyrazole derivatives | nih.gov |

| Cyclization with phenylhydrazine | 2-Arylazomalononitriles, Phenylhydrazine | 4-Arylazo-1-phenyl-1H-pyrazole-3,5-diamines | tandfonline.com |

Synthesis of Pyrazole-Pyrazolone Derivatives

Pyrazole-pyrazolone derivatives can be synthesized from this compound precursors or through related pathways. One method for obtaining 5-amino-4-benzylidene-2,4-dihydro-3H-pyrazol-3-one derivatives involves the reaction of ethyl-2-cyano-3-phenylacrylate intermediates with hydrazine hydrate in refluxing ethanol. tandfonline.com The acrylate (B77674) precursors are themselves synthesized via the condensation of an appropriate aldehyde with ethyl cyanoacetate (B8463686). tandfonline.com

Alternatively, 3-amino-1-phenyl-5-pyrazolone can be prepared by refluxing phenylhydrazine with ethyl cyanoacetate in acetic acid. researchgate.net Similarly, using 2,4-dinitrophenylhydrazine (B122626) yields 3-amino-1-(2,4-dinitrophenyl)-5-pyrazolone. researchgate.net

Table 5: Synthesis of Pyrazole-Pyrazolone Derivatives

| Starting Materials | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Ethyl-2-cyano-3-phenylacrylate, Hydrazine hydrate | 3-Amino-4-[(phenyl)methylene]-1H-pyrazol-5(4H)-one | Reflux in ethanol | tandfonline.com |

| Phenylhydrazine, Ethyl cyanoacetate | 3-Amino-1-phenyl-5-pyrazolone | Reflux in acetic acid | researchgate.net |

Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in heterocyclic chemistry, primarily achieved through the cyclocondensation of 3-amino-1H-pyrazoles with 1,3-biselectrophilic compounds. mdpi.commdpi.com This method is particularly effective for producing a wide array of structurally diverse pyrazolo[1,5-a]pyrimidines by reacting this compound and its derivatives with various β-dicarbonyl compounds. mdpi.comnih.gov

The fundamental reaction involves the nucleophilic character of the 5-aminopyrazole, which attacks the electrophilic carbonyl centers of a β-dicarbonyl compound, leading to a cyclization that forms the fused pyrimidine (B1678525) ring. nih.gov This process can be facilitated under either acidic or basic conditions. nih.gov The choice of catalyst and reaction conditions, such as conventional heating, microwave irradiation, or ultrasound, can significantly influence reaction times and yields. nih.govbeilstein-journals.orgbme.hu

A critical aspect of this synthesis is the regioselectivity of the condensation. The 3,5-diaminopyrazole has two primary nucleophilic sites: the exocyclic amino group (NH2) and the endocyclic ring nitrogen (NH). The initial nucleophilic attack can theoretically originate from either site, leading to different regioisomers. However, studies have shown that the reaction often proceeds via an initial attack by the more nucleophilic exocyclic amino group on one of the carbonyl functions of the 1,3-dicarbonyl compound. bibliomed.orgmdpi.com This is followed by an intramolecular cyclization involving the endocyclic nitrogen and the second carbonyl group, with subsequent dehydration to yield the final pyrazolo[1,5-a]pyrimidine product. nih.govbibliomed.org

The versatility of this synthetic approach allows for the introduction of various substituents onto the pyrazolo[1,5-a]pyrimidine core by choosing appropriately substituted 1,3-dicarbonyl compounds. Common reactants include β-diketones like acetylacetone (B45752), β-ketoesters such as ethyl acetoacetate (B1235776), and enaminones. bibliomed.orgmdpi.comresearchgate.net

For instance, the reaction of 3,5-diaminopyrazole derivatives with acetylacetone typically yields 5,7-dimethylpyrazolo[1,5-a]pyrimidines. mdpi.com When unsymmetrical dicarbonyl compounds like ethyl acetoacetate are used, the reaction can lead to the formation of distinct regioisomers, such as 5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidines or 7-methyl-5-hydroxypyrazolo[1,5-a]pyrimidines, depending on which carbonyl group is attacked first. bibliomed.orgmdpi.com Spectroscopic data and, in some cases, X-ray crystallography have been used to unambiguously determine the structure of the resulting products. bibliomed.org

Research Findings on Synthetic Methodologies

Several studies have detailed specific conditions and outcomes for the synthesis of pyrazolo[1,5-a]pyrimidines from 3,5-diaminopyrazoles.

In one approach, substituted 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles were condensed with various β-dicarbonyl compounds, including pentane-2,4-dione and ethyl acetoacetate, in the presence of sulfuric acid (H2SO4) in acetic acid (AcOH). This method proved efficient, producing the corresponding pyrazolo[1,5-a]pyrimidine derivatives in high yields, generally between 87% and 95%. nih.govresearchgate.net

Another study explored the reaction between a 3,5-diamino pyrazole derivative and dicarbonyl compounds like acetylacetone and ethyl acetoacetate. The reaction proceeds via a nucleophilic attack of the C3-amino group on the keto function, followed by intermolecular cyclization and elimination of water or ethanol, respectively, to furnish the target pyrazolo[1,5-a]pyrimidines. mdpi.com

Microwave-assisted synthesis has also emerged as a powerful tool, offering reduced reaction times and often improved yields. nih.gov For example, pyrazolo[1,5-a]pyrimidine dyes have been synthesized by irradiating a mixture of a pyrazolohydrazone with 2,4-pentanedione in acetic acid in a microwave oven, completing the reaction in minutes. nih.gov

The table below summarizes various synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives starting from aminopyrazoles.

| Aminopyrazole Reactant | Dicarbonyl Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Amino-3-(p-tolylamino)-1H-pyrazole-4-carbonitrile | Pentane-2,4-dione | H₂SO₄, AcOH | 5,7-Dimethyl-2-(p-tolylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 92% | researchgate.net |

| Ethyl 5-amino-3-(p-tolylamino)-1H-pyrazole-4-carboxylate | Pentane-2,4-dione | H₂SO₄, AcOH | Ethyl 5,7-dimethyl-2-(p-tolylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate | 91% | researchgate.net |

| 5-Amino-3-(p-tolylamino)-1H-pyrazole-4-carbonitrile | Ethyl acetoacetate | H₂SO₄, AcOH | 5-Methyl-7-oxo-2-(p-tolylamino)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | 89% | researchgate.net |

| Ethyl 5-amino-3-((4-chlorophenyl)amino)-1H-pyrazole-4-carboxylate | Ethyl butyrylacetate | H₂SO₄, AcOH | Ethyl 2-((4-chlorophenyl)amino)-7-oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate | 88% | researchgate.net |

| 3,5-Diamino pyrazole derivative | Acetylacetone | - | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine derivative | - | mdpi.com |

| 3,5-Diamino pyrazole derivative | Ethyl acetoacetate | - | 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine derivative | - | mdpi.com |

| 3-Amino-4-(4-hydroxyphenyl-hydrazonopyrazolone) | 2,4-Pentanedione | Microwave, Acetic Acid, 2 min | 3-(4-Hydroxyphenylazo)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-one | - | nih.gov |

The reaction of 3,5-diaminopyrazoles with ethyl cyanocinnamate derivatives in an ethanolic solution catalyzed by piperidine has also been investigated. This reaction leads to the formation of 7-hydroxy-pyrazolo[1,5-a]pyrimidine derivatives as the sole products, confirmed by analytical and spectral data. mdpi.com

Furthermore, three-component reactions involving 3-amino-1H-pyrazoles, aldehydes, and active methylene compounds like malononitrile provide another efficient route to the pyrazolo[1,5-a]pyrimidine core. nih.gov These one-pot syntheses proceed through the formation of an imine intermediate, followed by nucleophilic attack and subsequent cyclization. nih.gov

Structural Elucidation and Advanced Characterization

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the structure of 1H-pyrazole-3,5-diamine by probing the interaction of the molecule with electromagnetic radiation.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that correspond to specific vibrational modes of the molecule.

In the analysis of various 3,5-diaminopyrazole derivatives, distinct IR absorption bands are observed. For instance, a broad band appearing around 3346-3451 cm⁻¹ is typically assigned to the N-H stretching vibration of the pyrazole (B372694) ring. connectjournals.com The stretching vibrations of the primary amino groups (–NH₂) are also prominent, often seen as sharp bands in the region of 3156-3382 cm⁻¹. connectjournals.comchemmethod.comchemmethod.com For example, in one derivative, the –NH₂ stretch was observed at 3165 cm⁻¹. connectjournals.com Another study on 4-arylazo-3,5-diamino-1H-pyrazole derivatives reported absorption bands at 3465, 3389, and 3296 cm⁻¹ corresponding to the NH₂ groups. nih.gov

Other notable peaks include the C=C stretching vibrations within the aromatic pyrazole ring, which are generally found in the 1608-1638 cm⁻¹ range. chemmethod.comheteroletters.org Additionally, the N=N stretching vibration in azo-substituted diaminopyrazoles is expected in the 1380–1440 cm⁻¹ region, with one study reporting it at 1427 cm⁻¹. derpharmachemica.com

Table 1: Selected IR Spectroscopy Data for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Reference |

| N-H Stretch (pyrazole ring) | 3346-3451 | connectjournals.com |

| N-H Stretch (amino group) | 3156-3382 | connectjournals.comchemmethod.comchemmethod.com |

| C=C Stretch (aromatic ring) | 1608-1638 | chemmethod.comheteroletters.org |

| N=N Stretch (azo group) | 1380-1440 | derpharmachemica.com |

This table presents a summary of characteristic infrared absorption frequencies for functional groups found in this compound and its derivatives.

It is important to note that the exact positions of these peaks can shift depending on the specific substituents attached to the pyrazole core and the physical state of the sample (e.g., KBr pellet). nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound and its analogues.

In the ¹H NMR spectrum of 3,5-diaminopyrazole derivatives, the protons of the amino groups (–NH₂) typically appear as a broad singlet. For example, in one study, the –NH₂ protons resonated as a broad singlet at δ 7.1 ppm. connectjournals.com Another investigation of 3,5-diamino-l-benzylthiocarbanoyl-4-phenylazo-pyrazole showed the C-3 NH₂ protons as a singlet at δ 6.33 ppm and the C-5 NH₂ protons as a singlet at δ 9.0 ppm, both of which were exchangeable with D₂O. researchgate.net The proton attached to the pyrazole ring nitrogen (N-H) also gives a characteristic signal, often as a broad singlet at a higher chemical shift, for instance, at δ 9.5 ppm. connectjournals.com The chemical shifts of aromatic protons on substituents will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. connectjournals.comchemmethod.com

The ¹³C NMR spectrum provides information on the carbon skeleton. In a derivative of this compound, the carbon atoms of the pyrazole ring were observed at δ 157.3, 116.1, and 121.3 ppm. chemmethod.com The chemical shifts of the carbon atoms are influenced by the electron-withdrawing or electron-donating nature of the substituents. For example, in a series of (E)-3,5-diamino-4-((4-substituted-phenyl)diazenyl)-1H-pyrazole-1-carbothioamide derivatives, the pyrazole ring carbons were assigned to specific chemical shifts. chemmethod.com

Table 2: Representative ¹H and ¹³C NMR Data for a this compound Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H | 10.04 | s | NH | chemmethod.com |

| ¹H | 9.54 | s | NH | chemmethod.com |

| ¹H | 6.63 | s | NH₂ | chemmethod.com |

| ¹H | 6.35 | s | NH₂ | chemmethod.com |

| ¹³C | 175.6 | - | C=S | chemmethod.com |

| ¹³C | 157.3 | - | C-N (pyrazole) | chemmethod.com |

| ¹³C | 121.3 | - | C-N (pyrazole) | chemmethod.com |

| ¹³C | 116.1 | - | C-C (pyrazole) | chemmethod.com |

This table provides an example of NMR data for (E)-3,5-diamino-4-((4-nitrophenyl)diazenyl)-1H-pyrazole-1-carbothioamide.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For derivatives of this compound, the mass spectrum typically shows a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the molecular weight of the compound. connectjournals.comchemmethod.com For example, the mass spectrum of (E)-3,5-diamino-4-((4-nitrophenyl)diazenyl)-1H-pyrazole-1-carbothioamide showed a [M+H]⁺ peak at m/z 307.0722, which is consistent with its calculated molecular formula. chemmethod.com In another case, the mass spectrum of compound 2i, a diaminopyrazole derivative, exhibited a molecular ion peak at m/z 406, confirming its molecular formula of C₁₆H₁₂BrClN₆O. connectjournals.com Isotope peaks, such as those for chlorine and bromine, can also be observed, providing further evidence for the elemental composition of the molecule. connectjournals.com

Table 3: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Molecular Formula | Calculated Mass | Observed m/z | Ion Type | Reference |

| 2i | C₁₆H₁₂BrClN₆O | 406.0 | 406 | M⁺ | connectjournals.com |

| 5b | C₁₀H₁₁N₈O₂S | 307.0726 | 307.0722 | [M+H]⁺ | chemmethod.com |

| 7a | C₁₃H₁₄N₆O₂ | 302.1 | 304 | M⁺ | nih.gov |

This table summarizes the mass spectrometry data for a few representative derivatives of this compound.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The UV-Vis spectra of this compound derivatives are characterized by absorption maxima (λ_max) that correspond to π→π* and n→π* electronic transitions within the pyrazole ring and any conjugated systems.

For a series of 4-arylazo-3,5-diaminopyrazole derivatives, the λ_max values were recorded and summarized. connectjournals.com The specific wavelength of maximum absorption is influenced by the substituents on the pyrazole and aryl rings, as these can extend the conjugated system and shift the absorption to longer wavelengths (a bathochromic or red shift). For instance, the UV-Vis spectra of newly synthesized substituted 3,5-diamino pyrazoles were recorded at 518 nm to assess their antioxidant activity. connectjournals.com In another study, new pyrazole Schiff bases containing azo groups were characterized using UV-Vis spectroscopy in various solvents, indicating that the polarity and pH of the medium can affect the electronic transitions. researchgate.net

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state.

For example, the crystal structure of 3,5-diamino-4-benzyl-1H-pyrazole revealed a bilayer structure in the centrosymmetric space group P2₁/c. iucr.org In this structure, the pyrazole N-H protons act as donors in N-H···π hydrogen bonds with neighboring pyrazole rings, while the NH₂ protons participate in N-H···N hydrogen bonds with adjacent pyrazoles and other NH₂ moieties. iucr.org

In another study, the crystal structure of dihydrazinium 1H-pyrazole-3,5-dicarboxylate was determined to be monoclinic with the space group P2₁/n. researchgate.net The structure is stabilized by extensive N—H···O and N—H···N hydrogen bonding. researchgate.net The crystal structure of energetic salts based on 3,5-diamino-4H-pyrazol-4-one oxime has also been reported, showing a nearly flat structure with specific dihedral angles. mdpi.com

Table 4: Crystallographic Data for a Derivative of this compound

| Parameter | Value | Reference |

| Compound | 3,5-diamino-4-benzyl-1H-pyrazole | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.org |

| a (Å) | 13.2321 (9) | iucr.org |

| b (Å) | 5.6583 (4) | iucr.org |

| c (Å) | 13.7994 (10) | iucr.org |

| β (°) | 108.639 (3) | iucr.org |

| V (ų) | 978.96 (12) | iucr.org |

| Z | 4 | iucr.org |

This table presents selected crystallographic data for 3,5-diamino-4-benzyl-1H-pyrazole.

The data obtained from single-crystal X-ray diffraction are invaluable for understanding the intermolecular interactions that govern the packing of molecules in the solid state, which can influence the physical properties of the compound.

Crystal Packing and Supramolecular Interactions

The crystal structure of pyrazole derivatives is significantly influenced by supramolecular interactions, which are non-covalent forces between molecules. These interactions, particularly hydrogen bonding and π–π stacking, play a crucial role in the formation of distinct and predictable packing motifs. In the case of 3,5-diamino-4-benzyl-1H-pyrazole, a derivative of this compound, the crystal structure reveals a bilayer arrangement of the pyrazole and phenyl aromatic moieties. iucr.orgnih.gov These layers are composed of aromatic rings stacked in columns in two orthogonal directions. iucr.org

The nature and positioning of substituents on the pyrazole ring are critical in determining the resulting hydrogen-bonding motifs, which can include dimers, trimers, tetramers, and catemers. researchgate.net The presence of both hydrogen-bond donors (N-H groups) and acceptors (N atoms) on the pyrazole ring, along with the amino groups in this compound, allows for a rich variety of intermolecular connections. cymitquimica.com

Hydrogen bonds are the most significant intermolecular forces governing the crystal packing of pyrazole derivatives. The pyrazole ring itself contains an acidic N-H proton and a basic sp2-hybridized nitrogen atom, making it an ideal candidate for forming strong N—H⋯N hydrogen bonds. These interactions often lead to the formation of extended chains or cyclic motifs. researchgate.netnih.gov

In the crystal structure of 3,5-diamino-4-benzyl-1H-pyrazole, the amino groups (NH2) act as donors in N—H⋯N hydrogen bonds with adjacent pyrazole rings and other amino groups. iucr.orgiucr.org Specifically, the N—H⋯N hydrogen bonding between pyrazole moieties can result in the formation of parallel catemers, which are chain-like structures. iucr.org However, in this derivative, the pyrazole N-H proton participates in an N—H⋯π interaction instead of an N—H⋯N bond. iucr.orgresearchgate.net This is noteworthy because in the parent compound, 4-benzyl-1H-pyrazole, the pyrazole rings form parallel catemers through N—H⋯N hydrogen bonding. iucr.org

The N—H⋯π interaction involves the pyrazole N-H proton and the π-electron cloud of a neighboring pyrazole ring. iucr.orgresearchgate.net Additionally, one of the amino group's hydrogen atoms forms an N—H⋯π interaction with a neighboring phenyl moiety, with specific geometric parameters defining this bond. iucr.org The interplay between N—H⋯N and N—H⋯π hydrogen bonds is a key factor in the supramolecular architecture of these compounds.

| Interaction Type | Donor-H Distance (Å) | H···Acceptor Distance (Å) | Donor···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |

|---|---|---|---|---|

| N—H⋯N | 0.86 | 2.09 | 2.946 (4) | 170 |

The planar aromatic core of the pyrazole ring facilitates π–π stacking interactions, which contribute to the stabilization of the crystal structure. mdpi.com These interactions occur between the electron-rich π systems of adjacent aromatic rings.

In the crystal structure of 3,5-diamino-4-benzyl-1H-pyrazole, the pyrazole and phenyl aromatic moieties are organized into alternating bilayers, with both layers consisting of aromatic rings stacked into columns. iucr.org The edge-to-face orientation of the pyrazole/pyrazole pairs within the pyrazole layer is characterized by a significant dihedral angle and centroid-centroid distance, which are notably larger than in the parent 4-benzyl-1H-pyrazole. iucr.org This suggests a different mode of π–π stacking, influenced by the presence of the amino groups.

Similarly, edge-to-face interactions are observed between the phenyl rings in the phenyl layer. iucr.org The planar structure of 4-benzyl-1H-pyrazole-3,5-diamine allows for significant π-π stacking interactions, which is a point of interest for its potential applications.

Chirality in Crystal Structures

Chirality in crystals can arise even from achiral molecules if they crystallize in a non-centrosymmetric space group. An interesting case is the comparison between 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Although 4-benzyl-1H-pyrazole can easily interconvert between its different conformers in solution, it crystallizes in the non-centrosymmetric (chiral) space group P21. iucr.orgnih.goviucr.org This indicates that the molecules adopt a specific, non-superimposable arrangement in the solid state, leading to a chiral crystal structure.

In contrast, 3,5-diamino-4-benzyl-1H-pyrazole crystallizes in the centrosymmetric space group P21/c, resulting in an achiral crystal structure. iucr.orgnih.goviucr.org The difference in crystal symmetry is likely due to the hydrogen-bonding capabilities of the amino groups in the 3,5-diamino derivative, which favor a more symmetric packing arrangement compared to the parent compound. nih.goviucr.org This highlights the profound impact of functional group substitution on the resulting crystal symmetry and chirality.

Structure Activity Relationship Sar and Derivatization Studies

Impact of Substitutions on the Pyrazole (B372694) Ring

Derivatization of 1H-pyrazole-3,5-diamine, often involving an arylazo linkage at the C4 position, has enabled extensive investigation into the effects of phenyl ring substituents. The nature and position of these substituents are critical determinants of biological activity.

In studies on 4-arylazo-3,5-diamino-1H-pyrazoles as anti-biofilm agents, the position of a fluorine substituent on the phenyl ring was found to be significant. nih.gov An ortho-fluorine substitution resulted in the highest activity in reducing cyclic di-guanosine monophosphate (c-di-GMP) levels, a key messenger in biofilm formation. nih.gov The activity decreased as the fluorine was moved to the meta and para positions. nih.gov

Similarly, for anti-tubercular applications, (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives were synthesized and tested. chemmethod.comchemmethod.com Compounds with electron-withdrawing groups like chlorine on the phenyl ring showed potent activity against Mycobacterium tuberculosis. chemmethod.com

In the context of cyclin-dependent kinase (CDK) inhibition, the size of the substituent on the arylazo group plays a role. Large or bulky substituents at the para-position of the phenyl ring were found to be detrimental, likely due to steric hindrance, leading to reduced inhibitory activity. acs.org

Table 1: Impact of Phenyl Ring Substitution on Biological Activity

| Parent Compound Structure | Substituent (R) | Position | Observed Biological Activity | Reference |

|---|---|---|---|---|

| 4-(Arylazo)-3,5-diamino-1H-pyrazole | Fluorine | ortho | Potent anti-biofilm activity (83% c-di-GMP reduction) | nih.gov |

| 4-(Arylazo)-3,5-diamino-1H-pyrazole | Fluorine | meta | Moderate anti-biofilm activity (73% c-di-GMP reduction) | nih.gov |

| 4-(Arylazo)-3,5-diamino-1H-pyrazole | Fluorine | para | Lower anti-biofilm activity (44% c-di-GMP reduction) | nih.gov |

| (E)-4-(Phenyldiazenyl)-1H-pyrazole-3,5-diamine | 4-Chloro | para | Potent anti-tubercular activity | chemmethod.com |

The amino groups at the C3 and C5 positions of the pyrazole ring are key sites for functionalization. Their modification can significantly alter the compound's properties and biological interactions.

In one study, the C3 and C5 amino groups of a 4-arylazo-3,5-diamino-1H-pyrazole derivative were acetylated using acetic anhydride. nih.gov This modification was part of an effort to explore how functionalization of these groups impacts the pharmacophore. nih.gov Further research has explored the regioselective synthesis of tetra-substituted phenylaminopyrazole derivatives, where one of the amino groups is functionalized with a phenyl group (N5-phenyl). nih.gov This highlights the possibility of selectively modifying one amino group over the other, offering a route to a diverse range of structures. nih.gov

For instance, the synthesis of 3,5-diamino-4-(phenyldiazenyl)-1H-pyrazole-1-carbothioamide derivatives demonstrated that functionalization at the N1 position with a carbothioamide group could lead to potent anti-tubercular agents. chemmethod.comchemmethod.com Similarly, the introduction of a methyl group at the N1-position, as seen in 1-methyl-N5-phenyl-4-(phenylsulfonyl)-1H-pyrazole-3,5-diamine, is a common strategy to explore SAR. nih.gov The synthesis of 3,5-Diamino-1-(N-substituted) thiocarbamoyl pyrazoles further illustrates the versatility of the N1 position for introducing various functional groups. rjptonline.org

Relationship between Molecular Structure and Biological Efficacy

The cumulative evidence from derivatization studies demonstrates a clear and direct relationship between the molecular structure of this compound analogs and their biological efficacy. Specific structural features are consistently associated with particular biological outcomes.

For example, in the pursuit of anti-biofilm agents, the precise positioning of a fluorine atom on a C4-arylazo substituent was directly correlated with the potency of c-di-GMP reduction. nih.gov The ortho-substituted analog proved to be the most effective. nih.gov

In the field of oncology, 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as inhibitors of CDKs. acs.org SAR studies revealed that while some derivatives showed weak activity, others were potent inhibitors of multiple CDKs, including CDK1, CDK2, and CDK4. The efficacy was found to be dependent on the substitution pattern of the arylazo group. acs.org

For anti-tubercular activity, derivatives featuring a 4-chlorophenylazo group at the C4-position and a carbothioamide group at the N1-position displayed excellent activity against Mycobacterium tuberculosis. chemmethod.comchemmethod.com Molecular docking studies suggest these molecules interact effectively with the active sites of mycobacterial enzymes. chemmethod.com

Table 2: Structure-Efficacy Relationship of this compound Derivatives

| Derivative Class | Key Structural Features | Biological Efficacy | Reference |

|---|---|---|---|

| 4-Arylazo-3,5-diamino-1H-pyrazoles | 2-Fluorophenylazo at C4 | Potent Anti-biofilm (c-di-GMP reduction) | nih.gov |

| 4-Arylazo-3,5-diamino-1H-pyrazoles | Varied arylazo groups at C4 | Inhibition of CDK1, CDK2, CDK4 | acs.org |

| (E)-4-((4-chlorophenyl)diazenyl)-1H-pyrazole-3,5-diamine | 4-Chlorophenylazo at C4 | Potent Anti-tubercular (M. tuberculosis) | chemmethod.com |

Biological Activities and Mechanistic Investigations

Antimicrobial Activity

Derivatives of 1H-pyrazole-3,5-diamine have shown considerable promise as antimicrobial agents, with activities spanning anti-biofilm, antitubercular, antibacterial, and antifungal effects. This broad-spectrum potential makes them a subject of intensive investigation in the search for novel drugs to address the growing challenge of antimicrobial resistance.

A notable therapeutic application of this compound derivatives is their ability to disrupt bacterial biofilms, particularly those formed by the opportunistic pathogen Pseudomonas aeruginosa. nih.govmdpi.com Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and the host immune system, leading to persistent and difficult-to-treat infections. nih.govnih.gov

Screening of large chemical libraries identified 4-arylazo-3,5-diamino-1H-pyrazoles as a novel class of anti-biofilm agents. nih.govnih.gov These compounds interfere with the bacterial signaling pathways that control biofilm formation. mdpi.com For instance, the derivative H6-335-P1 (4-[(2-fluorophenyl) hydrazinylidene] pyrazole-3,5-diamine) was found to inhibit biofilm formation in a dose-dependent manner. nih.gov A water-soluble HCl salt formulation of this compound, named Disperazol, has demonstrated efficacy in dispersing established P. aeruginosa biofilms, rendering the bacteria susceptible to conventional antibiotic treatments like ciprofloxacin (B1669076) in animal models of catheter-associated urinary tract infections. asm.org

The anti-biofilm mechanism of 4-arylazo-3,5-diamino-1H-pyrazoles in P. aeruginosa is linked to the activation of a specific phosphodiesterase (PDE) called BifA. nih.govnih.gov PDEs are enzymes that degrade the bacterial second messenger, cyclic di-guanosine monophosphate (c-di-GMP). nih.govasm.org Genetic and biochemical studies have provided evidence that compounds like H6-335-P1 directly stimulate the enzymatic activity of BifA. nih.gov Experiments have shown that in the presence of the compound, the BifA protein becomes more active, leading to enhanced degradation of c-di-GMP. nih.gov This targeted activation is significant, as BifA is a key regulator of the transition between motile (planktonic) and stationary (biofilm) lifestyles in P. aeruginosa. dartmouth.edu

The direct consequence of stimulating BifA activity is a significant reduction in the intracellular levels of cyclic di-GMP (c-di-GMP). nih.govnih.gov High levels of c-di-GMP promote biofilm formation, while low levels lead to biofilm dispersal and a return to a motile, planktonic state. asm.org The 4-arylazo-3,5-diamino-1H-pyrazole derivative, 4-(3-fluorophenyl)azo-3,5-diamino-1H-pyrazole, was identified as capable of reducing c-di-GMP levels by over 70%. nih.gov Similarly, H6-335 and H6-335-P1 were shown to effectively lower c-di-GMP concentrations in P. aeruginosa. nih.govresearchgate.net This reduction in the key signaling molecule effectively switches off the biofilm-promoting pathways, leading to the observed dispersal of bacterial aggregates. nih.govasm.org

Derivatives of this compound have demonstrated significant potential as antitubercular agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several studies have synthesized and evaluated series of these compounds against the H37Rv strain, a standard laboratory strain for tuberculosis research. chemmethod.comchemmethod.comresearchgate.net

One study reported the synthesis of (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives, which were tested for their in-vitro activity against M. tuberculosis H37Rv. chemmethod.comresearchgate.net Certain compounds in this series showed excellent inhibitory activity. chemmethod.comchemmethod.comresearchgate.net Another study focusing on 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives also found that several compounds exhibited pronounced antitubercular activity, with some being comparable to the first-line drug isoniazid. researchgate.net The promising activity of these pyrazole (B372694) derivatives suggests they could be valuable leads in the development of new drugs to combat multidrug-resistant tuberculosis. chemmethod.comchemmethod.com

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Drug (MIC, µg/mL) | Source |

|---|---|---|---|

| (E)-4-((4-chlorophenyl)diazenyl)-1H-pyrazole-3,5-diamine (4a) | 12.5 | Rifampicin (0.8 µM) | chemmethod.com |

| (E)-4-((4-bromophenyl)diazenyl)-1H-pyrazole-3,5-diamine (4b) | 25 | Rifampicin (0.8 µM) | chemmethod.com |

| 5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone (4g) | 0.39 | Isoniazid | researchgate.net |

Beyond specialized applications, the this compound core has been incorporated into molecules with broad-spectrum antibacterial activity. semanticscholar.org These compounds have shown efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). nih.govnih.gov

For example, a series of pyrazolo[1,5-a]pyrimidines synthesized from this compound showed a wide spectrum of activity against six different bacterial strains. researchgate.net Another study on pyrazole derivatives containing an imidazolone (B8795221) moiety reported that several compounds were potent growth inhibitors of both Gram-positive and Gram-negative bacteria, with some being effective against multidrug-resistant strains of S. aureus, E. coli, and P. aeruginosa. nih.gov Structure-activity relationship studies have indicated that the presence and position of certain functional groups on the pyrazole ring system can significantly enhance antibacterial potency. semanticscholar.org

| Compound Class | Tested Organisms | Activity Noted | Source |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Gram-positive and Gram-negative strains | Broad-spectrum activity | researchgate.net |

| Imidazo-pyridine substituted pyrazoles | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium, MRSA | Potent broad-spectrum activity, better than ciprofloxacin against some strains | nih.gov |

| 4-(imidazo[4,5-b]indol-2-yl)-1H-pyrazole-3,5-diamine derivatives | Bacillus subtilis, Escherichia coli | Enhanced activity with electron-withdrawing groups on the pyrazole moiety | semanticscholar.org |

| Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives | S. aureus, P. aeruginosa | Excellent antibacterial activity with MICs > 60% | nih.gov |

The antimicrobial versatility of the this compound scaffold extends to antifungal activity. semanticscholar.orgnih.gov Various synthesized derivatives have been tested against fungal pathogens like Candida albicans, Aspergillus flavus, and Fusarium oxysporum. semanticscholar.orgresearchgate.net

In one study, pyrazolo[1,5-a]pyrimidines derived from this compound were evaluated for antifungal properties, with most of the synthesized compounds displaying significant activity when compared to the standard drug amphotericin B. researchgate.net One derivative in particular showed superior activity against Fusarium oxysporum. researchgate.net Other research has also confirmed the antifungal potential of pyrazole derivatives, with some compounds showing activity comparable to standard antifungal agents against C. albicans and A. flavus. semanticscholar.org

| Compound/Derivative Class | Fungal Strain | Activity Compared to Standard | Source |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine (16d) | Fusarium oxysporum | Higher activity than Amphotericin B | researchgate.net |

| Phenylpyrazole moiety (3b) | Candida albicans, Aspergillus flavus | Comparable to Amphotericin B | semanticscholar.org |

| 1,3,5-Trisubstituted pyrazole (2d) | Candida albicans | Promising activity | |

| Pyrazolo[1,5-a] pyrimidine (B1678525) | Fungal strains | Potent activity | eijppr.com |

Anti-biofilm Activity, particularly against Pseudomonas aeruginosa

Anticancer Activity

Derivatives of this compound have demonstrated notable anticancer activity, primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. nih.govgoogle.com

Cyclin-Dependent Kinase (CDK) Inhibition (CDK2-cyclin E, CDK9-cyclin T1)

Research has identified 4-arylazo-3,5-diamino-1H-pyrazoles as a novel class of compounds with inhibitory activity against CDKs. nih.gov Initial screenings revealed moderate potency against CDK2-cyclin E. nih.govresearchgate.net However, further studies demonstrated a preference and higher potency for the inhibition of CDK9-cyclin T1. nih.govresearchgate.net For instance, the compound 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol, also known as CAN508, exhibits potent and selective inhibition of CDK9/cyclin T1. researchgate.netsigmaaldrich.com

The inhibitory concentrations (IC₅₀) for a prominent derivative, Cdk9 Inhibitor II (4-(3,5-Diamino-1H-pyrazol-4-ylazo)-phenol), highlight its selectivity for CDK9. sigmaaldrich.com

| Kinase Complex | IC₅₀ (µM) |

| CDK9/T1 | 0.35 |

| CDK1/B | 44 |

| CDK2/E | 20 |

| CDK2/A | 69 |

| CDK4/D1 | 13.5 |

| CDK7/H | 26 |

| Data sourced from multiple studies. researchgate.netsigmaaldrich.com |

The mechanism by which these pyrazole derivatives inhibit CDKs is through competition with adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govresearchgate.net Enzyme kinetics studies, coupled with X-ray crystallography of an inhibitor-CDK2 complex, have confirmed this competitive mode of inhibition. nih.govresearchgate.netacs.org The aminopyrazole core of these inhibitors is key to their function, as it forms a network of hydrogen bonds with residues in the hinge region of the kinase, effectively blocking the binding of ATP. oncotarget.com This reversible binding to the ATP pocket has been specifically demonstrated for the selective inhibition of CDK9. researchgate.net

Cellular Effects on Cancer Cell Lines (e.g., HT-29)

The inhibitory action of this compound derivatives on CDKs translates into significant downstream effects on cancer cells. Studies on human colorectal carcinoma (HT-29) cells have been particularly revealing. nih.govresearchgate.net The potent inhibitor CAN508 has been shown to exert antiproliferative effects on this cell line. nih.govresearchgate.net

A key indicator of anticancer activity is the ability to halt the cell cycle. Treatment of HT-29 cancer cells with 4-arylazo-3,5-diamino-1H-pyrazole derivatives leads to a reduction in the frequency of cells in the S-phase of the cell cycle. nih.govresearchgate.net This arrest prevents the cells from replicating their DNA, a critical step for cell division and proliferation.

The retinoblastoma protein (Rb) is a key tumor suppressor that controls the G1 to S phase transition of the cell cycle. nih.govnih.gov Its phosphorylation by CDKs inactivates it, allowing the cell cycle to proceed. nih.govnih.gov Inhibition of CDKs by 4-arylazo-3,5-diamino-1H-pyrazole derivatives, such as CAN508, results in decreased phosphorylation of the Rb protein. nih.govresearchgate.nettacr.cz This hypophosphorylated state of Rb maintains its tumor-suppressive function, thereby contributing to cell cycle arrest.

CDK9 plays a critical role in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II. nih.govresearchgate.netacs.org The inhibition of CDK9 by 4-arylazo-3,5-diamino-1H-pyrazole derivatives directly impacts this process, leading to an inhibition of messenger RNA (mRNA) synthesis. nih.govresearchgate.nettacr.cz This disruption of transcription is a significant contributor to the antiproliferative and pro-apoptotic effects observed with these compounds.

Induction of Tumor Suppressor Protein p53

Certain derivatives of 4-arylazo-3,5-diamino-1H-pyrazole have been shown to induce the tumor suppressor protein p53. researchgate.net One notable compound, CAN508, demonstrated this effect in cancer cell lines, which is consistent with the inhibition of Cyclin-Dependent Kinase 9 (CDK9). researchgate.net The induction of p53 is a critical mechanism for cancer suppression, as it can halt the cell cycle and initiate apoptosis in malignant cells. Further studies on other 1,3,5-trisubstituted-1H-pyrazole derivatives have also confirmed their ability to activate pro-apoptotic proteins, including p53. nih.gov This activation is a key part of their potential as anticancer agents. nih.gov

Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a significant therapeutic goal in cancer treatment. Various derivatives of this compound have demonstrated pro-apoptotic capabilities. nih.govsci-hub.se

Arylazo-3,5-diaminopyrazoles: A derivative known as AAP1742 has been shown to induce apoptosis in multiple myeloma cell lines. nih.gov This is achieved by inhibiting CDK9, which leads to a decrease in the mRNA synthesis of anti-apoptotic proteins like Mcl-1, Bcl-2, and XIAP. nih.gov Similarly, newly synthesized 4-arylazo-3,5-diamino-1H-pyrazole derivatives have been found to trigger apoptosis in MCF-7 breast cancer cells. sci-hub.se The most active of these compounds, 8b, induced cellular apoptosis at a rate almost 32.5 times that of the control. sci-hub.se

CAN508: This 4-arylazo-3,5-diamino-1H-pyrazole compound is a known inducer of apoptosis. researchgate.net

Other Derivatives: Research has shown that pyrazolo[1,5-a]pyrimidines synthesized from 3,5-diaminopyrazole can induce apoptosis. mdpi.com Additionally, 3,5-diamino-4-(3-trifluoromethylphenyldiazenyl)-1H-pyrazole and its related compounds can provoke apoptosis through a caspase-3-dependent pathway. researchgate.net A 3,5-diaminopyrazole-1-carboxamide (B2430535) derivative, compound XIII, was also identified as a candidate for inducing apoptosis in cancer cells. nih.gov

The table below summarizes the apoptotic activity of selected this compound derivatives.

Table 1: Apoptosis Induction by this compound Derivatives| Compound/Derivative Class | Cell Line | Mechanism/Effect | Reference |

|---|---|---|---|

| AAP1742 | Multiple Myeloma | CDK9 inhibition; Mcl-1, Bcl-2, XIAP downregulation | nih.gov |

| 4-arylazo-3,5-diamino-1H-pyrazoles | MCF-7 (Breast Cancer) | Cell cycle arrest at S phase, apoptosis induction | sci-hub.se |

| Pyrazolo[1,5-a]pyrimidines | HCT-116, HepG2, MCF-7 | Cell cycle arrest at G1 phase, apoptosis induction | mdpi.com |

| 3,5-Diamino-4-(3-trifluoromethylphenyldiazenyl)-1H-pyrazole | MCF-7 (Breast Cancer) | Cell cycle arrest at G2/M phase, caspase-3 dependent apoptosis | researchgate.net |

| 3,5-diaminopyrazole-1-carboxamide (XIII) | HePG2, HCT-116, MCF-7 | CDK-9 inhibition, apoptosis induction | nih.gov |

| CAN508 | Colorectal, Breast Cancer | CDK9 inhibition, apoptosis induction | researchgate.net |

Anti-angiogenic Effects (e.g., VEGF transcription reduction)

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The inhibition of this process is a key strategy in cancer therapy. The 3,5-diaminopyrazole derivative CAN508 has been identified as an inhibitor of angiogenesis. nih.gov Research has shown that CAN508 exerts its anti-angiogenic effects by reducing the transcription of vascular endothelial growth factor (VEGF). researchgate.net VEGF is a critical signaling protein that stimulates angiogenesis. nih.govnih.govclinexprheumatol.orgsemanticscholar.org By suppressing its transcription, CAN508 can effectively target and inhibit the formation of new blood vessels that tumors rely on for survival and growth. nih.govresearchgate.net Another pyrazole derivative has also been noted to decrease the expression of HIF-1α and VEGF, leading to the inhibition of the angiogenesis process. nih.gov

Anti-inflammatory Activity

The pyrazole scaffold is a core component of many compounds with anti-inflammatory properties. mdpi.comnih.gov Derivatives of this compound have been specifically investigated for this activity. ontosight.ai For instance, 4-arylazo-3,5-diamino-pyrazole compounds are recognized for their potential use as anti-inflammatory drugs. google.com The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key enzymes in the inflammatory pathway. nih.govresearchgate.net

Cyclooxygenase-2 (COX-2) Inhibition

A primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. mdpi.comresearchgate.net COX-2 is heavily expressed in inflamed tissues and is responsible for the synthesis of inflammatory mediators like prostaglandins. mdpi.com

Several studies have focused on creating pyrazole-based selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.govnih.govnih.gov For example, imidazo[1,2-b]pyrazol-3-one derivatives, which can be prepared from 3,5-diamino pyrazole precursors, have been evaluated for their COX-2 inhibitory potential. mdpi.com Although some of these derivatives showed weaker activity compared to the drug celecoxib (B62257), other polysubstituted pyrazoles have exhibited distinctive COX-2 inhibition with high selectivity. mdpi.comnih.gov Specifically, a bipyrazole (compound 10) and a pyranopyrazole (compound 27) were found to be nearly as active as celecoxib, demonstrating their potential as selective anti-inflammatory COX-2 inhibitors. nih.gov

Table 2: COX-2 Inhibition by Selected Pyrazole Derivatives

| Compound Class | Specific Compound | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Imidazo[1,2-b]pyrazol-3-one | Compound 19 | 295.39 | Not Specified | mdpi.com |

| Imidazo[1,2-b]pyrazol-3-one | Compound 20 | 79.32 | Not Specified | mdpi.com |

| Polysubstituted Pyrazole | Bipyrazole 10 | Not Specified | 7.83 | nih.gov |

| Polysubstituted Pyrazole | Compound 17 | Not Specified | 6.87 | nih.gov |

| Pyrano[2,3-c]pyrazole | Pyranopyrazole 27 | Not Specified | 7.16 | nih.gov |

| Pyrazole-pyridazine hybrid | Compound 6f | 1.15 | Not Specified | nih.gov |

| 1,5-diaryl pyrazole carboxamide | Compound 22 | 0.82 | 18 | nih.gov |

Note: Selectivity Index (SI) is the ratio of COX-1 IC₅₀ to COX-2 IC₅₀. A higher value indicates greater selectivity for COX-2.

Other Biological Activities

P2Y14R Antagonism

The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor that is activated by UDP-sugars and has been implicated in immune and inflammatory responses. doi.orgnih.gov Antagonizing this receptor is a potential therapeutic strategy for inflammatory diseases. medchemexpress.com

Research has led to the discovery of 5-amide-1H-pyrazole-3-carboxyl derivatives as potent P2Y14R antagonists. nih.govresearchgate.net These compounds were designed based on a scaffold hopping strategy to improve physicochemical properties while retaining anti-inflammatory activity. nih.gov The optimized compound 16, 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid, showed a very high binding ability to the P2Y14 receptor with an IC₅₀ value of 1.93 nM. nih.gov In an animal model of acute peritonitis, this compound effectively reduced levels of inflammatory factors, highlighting the therapeutic potential of pyrazole-based P2Y14R antagonists. nih.gov Another study identified thymidine (B127349) 5'-O-monophosphorothioate as a potential P2Y14 antagonist, which was shown to suppress UDPG-evoked degranulation in mast cells. semanticscholar.org

Table 3: P2Y14R Antagonism by Pyrazole and Related Compounds

| Compound | P2Y₁₄R IC₅₀ | Activity/Model | Reference |

|---|---|---|---|

| Compound 16 | 1.93 nM | Reduced IL-6, IL-1β, TNF-α in acute peritonitis model | nih.gov |

| PPTN | 4 nM | Blocks UDP-glucose-stimulated chemotaxis of neutrophils | doi.orgnih.gov |

| Thymidine 5'-O-monophosphorothioate | Not Specified | Suppressed UDPG-evoked degranulation in RBL-2H3 cells | semanticscholar.org |

Antioxidant Activity

The pyrazole scaffold is a significant point of interest in the development of compounds with substantial antioxidant activity. mdpi.com Derivatives of this compound, in particular, have been the subject of research to evaluate their capacity to mitigate oxidative stress. Studies have shown that the introduction of amino groups into the pyrazole nucleus is a key factor for imparting antioxidant properties. researchgate.net

Research into a series of substituted 3,5-diamino pyrazoles demonstrated notable antioxidant activity when screened against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. connectjournals.com In this screening, Butylated hydroxyl anisole (B1667542) (BHA) was utilized as a standard for comparison. The results indicated that the tested 3,5-diaminopyrazole compounds exhibited antioxidant activity ranging from 45% to 92% inhibition, with the standard BHA showing 98.50% inhibition. connectjournals.com Specifically, derivatives featuring a nitro substituent on a phenyl ring displayed particularly effective activity. connectjournals.com

Further investigations into N3-phenyl-4-(phenylsulfonyl)-1H-pyrazole-3,5-diamine and its derivatives have revealed their potential as free radical scavengers. These compounds were found to effectively inhibit the oxidative hemolysis of red blood cells induced by free radicals, highlighting their protective effects against radical-induced damage. nanobioletters.com Among the derivatives synthesized, certain compounds containing phenolic groups or benzothiazole (B30560) rings showed high antioxidant activity. nanobioletters.com The antioxidant potential of these molecules is often evaluated through assays like the Ferric-Reducing Antioxidant Power (FRAP) and their ability to scavenge DPPH free radicals. mdpi.com

Table 1: Antioxidant Activity of Selected this compound Derivatives

| Compound Class | Assay Method | Key Findings | Reference |

|---|---|---|---|

| Substituted 4-(phenyldiazenyl)-1H-pyrazole-3,5-diamines | DPPH Radical Scavenging | Activity ranged from 45-92% inhibition. Compounds with a nitro substituent showed very good activity compared to the standard, BHA. | connectjournals.com |

| N3-phenyl-4-(phenylsulfonyl)-1H-pyrazole-3,5-diamine Derivatives | Free Radical-Induced Hemolysis | Effectively inhibit oxidative hemolysis of red blood cells. Derivatives with phenolic or benzothiazole moieties displayed high activity. | nanobioletters.com |

Antiviral Activity

The pyrazole nucleus is a well-established pharmacophoric scaffold with a broad spectrum of biological applications, including significant antiviral properties. mdpi.com Pyrazole derivatives have been investigated for activity against a wide range of viruses, such as HIV, hepatitis C virus (HCV), influenza viruses, and herpes simplex virus (HSV-1). mdpi.com

Within this broad class, specific derivatives of this compound have been explored for their potential as antiviral agents. Research into 3,5-Diamino-4-(4-methoxybenzyl)-1H-pyrazole indicates that its antiviral properties are an area of active investigation. ontosight.ai The unique structure of pyrazole derivatives, which can be readily modified, allows for the development of compounds that can interact with various viral enzymes and proteins. mdpi.comontosight.ai For instance, certain pyrazole compounds have been identified as inhibitors of viral replication and key enzymes like proteases or polymerases. mdpi.comresearchgate.net

Studies on adamantane-pyrazole derivatives have shown their potential as effective antiviral agents against Foot and Mouth Disease Virus (FMDV). ekb.eg Similarly, other research has focused on the synthesis and evaluation of pyrazole derivatives against Tobacco Mosaic Virus (TMV), with some compounds showing promising inactivation effects. researchgate.netacs.org While much of the research provides a foundation based on the broader pyrazole class, the investigation into 4-(phenyldiazenyl)-1H-pyrazole-3,5-diamine derivatives has also been noted in the context of identifying biologically active agents. researchgate.net These collective findings underscore the importance of the this compound core as a template for developing new antiviral therapeutic candidates.

Table 2: Antiviral Research on Pyrazole Derivatives

| Compound Class/Derivative | Target Virus/Model | Observed Activity/Potential | Reference |

|---|---|---|---|

| 3,5-Diamino-4-(4-methoxybenzyl)-1H-pyrazole | General Virology | Explored for potential antiviral properties. | ontosight.ai |

| General Pyrazole Derivatives | HIV, Hepatitis (A, C), Influenza (H5N1), HSV-1 | Identified as a crucial scaffold for developing agents against numerous viruses. | mdpi.com |

| Adamantane-Pyrazole Derivatives | Foot and Mouth Disease Virus (FMDV) | Demonstrated effective antiviral activity against FMDV infection. | ekb.eg |

| Pyrazole Derivatives with Oxime Moiety | Tobacco Mosaic Virus (TMV) | Some compounds showed significant inactivation effects against TMV. | researchgate.netacs.org |

| Hydroxyquinoline-Pyrazole Derivatives | Coronaviruses (SARS-CoV-2, MERS-CoV, HCoV-229E) | Revealed promising antiviral activity against a range of coronaviruses. | nih.gov |

Computational Chemistry and in Silico Studies of 1h Pyrazole 3,5 Diamine

Computational chemistry and in silico techniques have become indispensable tools in the study and development of novel therapeutic agents based on the 1H-pyrazole-3,5-diamine scaffold. These methods provide deep insights into molecular interactions, guide the synthesis of new derivatives, and help in understanding their structure-activity relationships.

Applications in Materials Science and Coordination Chemistry

Coordination Chemistry of 1H-Pyrazole-3,5-diamine Ligands

The coordination chemistry of this compound and its substituted analogues is rich and varied. The presence of amino groups and the pyrazole (B372694) ring's nitrogen atoms provides multiple binding sites for metal ions, leading to the formation of stable and structurally diverse complexes.

Synthesis of Metal Complexes